8-Phenyl-1-naphthalenyl boronic acid

Beschreibung

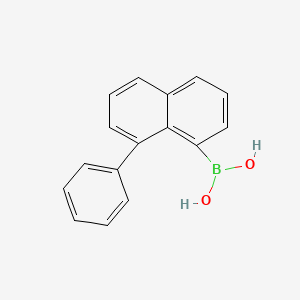

8-Phenyl-1-naphthalenyl boronic acid is a structurally modified boronic acid derivative featuring a naphthalene core substituted with a phenyl group at the 8-position and a boronic acid moiety at the 1-position. Boronic acids are widely utilized in medicinal chemistry, materials science, and sensing due to their reversible covalent interactions with diols and amino acids .

Eigenschaften

IUPAC Name |

(8-phenylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNRXBKYDVJTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

-

Grignard Formation : 1-Bromonaphthalene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form 1-naphthalenyl magnesium bromide.

-

Boration : The Grignard reagent reacts with trimethyl borate (B(OMe)₃) at low temperatures (-10°C to 0°C) to yield the boronic ester intermediate.

-

Hydrolysis : Acidic hydrolysis (e.g., HCl) converts the ester to the boronic acid.

Key Conditions :

-

Solvent: Ethers (THF or diethyl ether) ensure Grignard stability.

-

Yield: 50–70% for the boronic ester step, with further losses during hydrolysis.

Limitations :

-

Requires strict anhydrous conditions.

-

Steric hindrance from the naphthalenyl group may reduce efficiency.

Suzuki-Miyaura Cross-Coupling with Diboron Reagents

The Suzuki-Miyaura reaction enables direct borylation of aryl halides using palladium catalysts and diboronyl reagents.

Protocol

-

Substrate Preparation : 8-Bromo-1-phenylnaphthalene is treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(PPh₃)₂.

-

Reaction : Conducted in toluene at 80–100°C with a base (K₂CO₃) to facilitate transmetallation.

Advantages :

-

High functional group tolerance.

-

Yields up to 85% reported for analogous naphthalenyl boronic acids.

Challenges :

Direct C-H Borylation of Naphthalene Derivatives

Transition-metal-catalyzed C-H borylation offers a streamlined route without pre-functionalized substrates.

Methodology

-

Catalyst System : Iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands activate C-H bonds in 1-phenylnaphthalene.

-

Boron Source : Pinacolborane (HBpin) introduces the boronic group regioselectively at the 8-position.

-

Conditions : Conducted at 120°C in hexane, yielding 60–75% boronic ester, which is hydrolyzed to the acid.

Regioselectivity :

Transmetallation from Aryl Stannanes or Silanes

Aryl stannanes and silanes transmetallate with boron halides to form boronic acids.

Procedure

-

Stannane Synthesis : 8-Phenyl-1-naphthalenyl stannane is prepared via Stille coupling.

-

Transmetallation : Reaction with BBr₃ in dichloromethane at -78°C forms the arylboron dibromide intermediate.

Yield : 40–55% overall, limited by stannane toxicity and handling complexity.

Comparative Analysis of Methods

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Grignard Transmetallation | 50–70% | Low | Moderate | High |

| Suzuki-Miyaura Coupling | 70–85% | High | High | Moderate |

| Direct C-H Borylation | 60–75% | Moderate | High | Low |

| Stannane Transmetallation | 40–55% | High | Very High | Low |

Key Insights :

Analyse Chemischer Reaktionen

Types of Reactions: 8-Phenyl-1-naphthalenyl boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

8-Phenyl-1-naphthalenyl boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 8-Phenyl-1-naphthalenyl boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various catalytic processes. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Antiproliferative Activity of Selected Boronic Acids

| Compound | IC50 (µM) | Solubility in RPMI |

|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | Stable |

| Phenanthren-9-yl boronic acid | 0.2251 | Stable |

| Pyren-1-yl boronic acid | N/A | Precipitates |

2.2. Physicochemical Properties: pKa and Binding Affinity

The pKa of boronic acids governs their reactivity with diols (e.g., glucose) and suitability for physiological applications:

- 3-Aminophenylboronic acid (3-APBA) and 4-methylcarboxyphenylboronic acid (4-MCPBA) have pKa values >8.5, limiting their utility at physiological pH (7.4) .

- Fluoro-substituted boronic acids (e.g., compounds 4 and 7 ) exhibit similar pKa values due to through-space electronic effects rather than through-bond interactions, stabilizing the boronate conjugate base .

For this compound, the electron-withdrawing phenyl group at the 8-position may lower its pKa compared to unsubstituted naphthalenyl analogs, enhancing diol-binding efficiency at neutral pH.

Biologische Aktivität

8-Phenyl-1-naphthalenyl boronic acid (CAS No. 181135-36-4) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.08 g/mol. The compound features a naphthalene ring substituted with a phenyl group and a boronic acid functional group, which is key to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, a property that is exploited in various applications such as:

- Enzyme Inhibition : The boronic acid moiety can interact with serine proteases, acting as potent inhibitors by forming stable complexes with the active site serine residue .

- Sensor Development : Its capacity to bind carbohydrates makes it useful in developing sensors for glucose and other biomolecules .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. They have been shown to:

- Induce apoptosis in cancer cell lines by modulating key signaling pathways, such as the p53 pathway .

- Exhibit cytotoxic effects against various cancer types, including breast cancer (MCF-7 and MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549) cells .

Study 1: Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of various boronic acid derivatives on human cancer cell lines. The results showed that these compounds could induce significant ROS formation and apoptosis through modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 21 | Induction of apoptosis via p53 pathway |

| MDA-MB-231 (Metastatic BC) | 17 | Cell cycle arrest at G0/G1 phase |

| A549 (Lung Cancer) | 19 | ROS generation leading to cell death |

Study 2: Enzyme Inhibition

In a review on boronic acids as protease inhibitors, it was noted that compounds like this compound could achieve sub-nanomolar affinities against serine proteases. This positions them as promising candidates for therapeutic development targeting proteolytic diseases .

Research Applications

Chemical Synthesis : It serves as a critical building block in organic synthesis, particularly in reactions like Suzuki-Miyaura coupling which forms carbon-carbon bonds essential for complex organic molecules.

Material Science : The unique properties of this compound make it valuable in developing new materials with specific functionalities, such as glucose-sensitive polymers used in medical applications.

Q & A

What are the key structural features of 8-phenyl-1-naphthalenyl boronic acid, and how do they influence its reactivity in cross-coupling reactions?

Basic Question (Structural Characterization)

The compound’s planar naphthalene backbone and the boronic acid group at the 1-position create steric and electronic effects critical for Suzuki-Miyaura coupling. X-ray crystallography reveals bond angles (e.g., C1–B1–O1 = 121.32°, O1–B1–O2 = 116.98°) and torsional distortions in the phenyl-naphthalene system, which affect conjugation and reactivity . The boron atom’s trigonal planar geometry facilitates transmetallation in catalytic cycles, but steric hindrance from the 8-phenyl group may slow oxidative addition with bulky palladium catalysts.

Methodology : Use XRD to confirm molecular geometry and DFT calculations to map electronic density. Compare reaction rates with analogous non-substituted naphthalenyl boronic acids .

How do polymorphic forms of arylboronic acids like this compound impact their catalytic performance?

Advanced Question (Polymorphism and Reactivity)

Polymorphs of arylboronic acids exhibit distinct hydrogen-bonding networks (e.g., dimeric vs. polymeric motifs), altering solubility and boron Lewis acidity. For this compound, polymorphism could modulate hydrolysis kinetics of the boronic acid to boroxine, a common side reaction that deactivates the catalyst. Evidence from related (naphthalen-1-yl)boronic acids shows polymorph-dependent melting points and stability under humid conditions .

Methodology : Characterize polymorphs via XRD and DSC. Test catalytic efficiency in anhydrous vs. humid Suzuki-Miyaura reactions using Pd(PPh₃)₄ .

What synthetic strategies optimize the yield of this compound while minimizing boroxine formation?

Basic Question (Synthesis Optimization)

Standard methods involve lithiation of 1-bromonaphthalene followed by quenching with triisopropyl borate. However, the 8-phenyl substituent complicates regioselectivity. A two-step approach using directed ortho-metalation (DoM) with a directing group (e.g., –OMe) at the 8-position ensures precise functionalization. Post-synthesis, stabilize the boronic acid by storing under inert gas and using MIDA boronate protection to prevent boroxine formation .

Methodology : Monitor reaction progress via ¹¹B NMR to detect boroxine peaks (~18 ppm). Use Schlenk techniques for air-sensitive steps .

How can researchers address inconsistencies in reported catalytic activity of this compound in C–H arylation reactions?

Advanced Question (Data Contradiction Analysis)

Discrepancies often arise from differences in palladium precursor choice, solvent polarity, or base strength. For example, Pd(OAc)₂ with SPhos ligand may outperform Pd₂(dba)₃ in arylations due to enhanced oxidative addition kinetics. Solvent effects (e.g., DMF vs. THF) can stabilize intermediates differently. Re-evaluate conflicting studies by standardizing conditions: fix Pd source (e.g., PdCl₂(AmPhos)), vary bases (K₂CO₃ vs. CsF), and quantify intermediates via in-situ IR .

Methodology : Conduct kinetic studies under controlled conditions. Use Hammett plots to correlate substituent effects with reaction rates .

What analytical techniques are most effective for characterizing boron-containing impurities in this compound?

Basic Question (Purity Analysis)

¹¹B NMR is critical for identifying boroxine (δ ~18 ppm) and free boronic acid (δ ~30 ppm). LC-MS with ESI− ionization detects hydrolyzed byproducts. Complement with TGA to assess thermal stability and moisture content. For trace metal analysis (e.g., Pd residues), ICP-MS is recommended after Suzuki coupling trials .

Methodology : Calibrate ¹¹B NMR using boric acid as an external reference. Use C18 columns in HPLC with 0.1% formic acid in mobile phase .

How does the steric profile of this compound influence its use in asymmetric catalysis?

Advanced Question (Steric Effects in Catalysis)

The 8-phenyl group creates a congested environment, hindering approach to metal centers in chiral catalysts. This can reduce enantioselectivity in asymmetric couplings. Strategies include using bulky ligands (e.g., Binap or Josiphos) to create complementary steric pockets. Computational modeling (e.g., DFT) predicts transition-state geometries and guides ligand design .

Methodology : Compare ee values in reactions with/without 8-phenyl substitution. Perform non-covalent interaction (NCI) analysis to map steric clashes .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Basic Question (Crystallization Techniques)

Boronic acids often form gels or amorphous solids due to hydrogen bonding. Slow vapor diffusion of hexane into a THF solution promotes single-crystal growth. Adding co-solvents (e.g., 10% DMSO) disrupts H-bond networks. For XRD, collect data at low temperature (100 K) to minimize disorder .

Methodology : Screen solvents using a Crystal16® crystallizer. Refine XRD data with Olex2 or SHELXL .

How can researchers leverage the fluorescence properties of this compound for sensing applications?

Advanced Question (Functional Applications)

The naphthalene core provides intrinsic fluorescence (λₑₓ ~290 nm, λₑₘ ~340 nm), which quenches upon binding diols or anions. Functionalize the phenyl group with electron-withdrawing substituents (e.g., –NO₂) to shift emission wavelengths. Test sensitivity to glucose or heparin in buffered aqueous solutions .

Methodology : Perform fluorescence titration assays with incremental analyte additions. Calculate binding constants using Stern-Volmer plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.